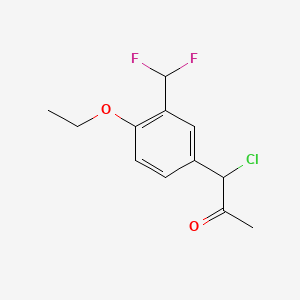

1-Chloro-1-(3-(difluoromethyl)-4-ethoxyphenyl)propan-2-one

Description

1-Chloro-1-(3-(difluoromethyl)-4-ethoxyphenyl)propan-2-one is a chlorinated ketone derivative featuring a substituted phenyl ring with difluoromethyl (-CF₂H) and ethoxy (-OCH₂CH₃) groups. The difluoromethyl and ethoxy substituents likely enhance its electronic and steric properties compared to simpler derivatives, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula |

C12H13ClF2O2 |

|---|---|

Molecular Weight |

262.68 g/mol |

IUPAC Name |

1-chloro-1-[3-(difluoromethyl)-4-ethoxyphenyl]propan-2-one |

InChI |

InChI=1S/C12H13ClF2O2/c1-3-17-10-5-4-8(11(13)7(2)16)6-9(10)12(14)15/h4-6,11-12H,3H2,1-2H3 |

InChI Key |

MVIWZSZZKRKPSD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C(=O)C)Cl)C(F)F |

Origin of Product |

United States |

Biological Activity

1-Chloro-1-(3-(difluoromethyl)-4-ethoxyphenyl)propan-2-one, a synthetic organic compound with the molecular formula and a molecular weight of 262.68 g/mol, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a chlorinated aromatic structure with a difluoromethyl substituent and an ethoxy group, which enhance its reactivity and solubility in biological systems .

Synthesis

The synthesis of 1-Chloro-1-(3-(difluoromethyl)-4-ethoxyphenyl)propan-2-one typically involves the reaction of 3-(difluoromethyl)-4-ethoxybenzaldehyde with chloroacetone in the presence of a base such as potassium carbonate. This reaction is conducted in organic solvents like ethanol or methanol under reflux conditions, followed by purification through recrystallization or column chromatography .

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in the following areas:

1. Antimicrobial Properties

Studies have demonstrated that 1-Chloro-1-(3-(difluoromethyl)-4-ethoxyphenyl)propan-2-one possesses antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

2. Anticancer Activity

Preliminary research suggests that this compound may inhibit cancer cell proliferation. It is believed to interact with nucleophilic sites on biomolecules such as proteins and DNA, potentially disrupting cellular processes critical for tumor growth .

3. Enzyme Inhibition

The compound's electrophilic nature allows it to react with nucleophiles in biomolecules, which may lead to significant biological effects, including enzyme inhibition. Ongoing studies are exploring its potential as a therapeutic agent targeting specific enzymes involved in disease pathways .

Case Studies

Recent studies have focused on the biological activity of 1-Chloro-1-(3-(difluoromethyl)-4-ethoxyphenyl)propan-2-one:

- Study A : Investigated the compound's effect on bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Study B : Evaluated its anticancer properties using human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited cytotoxic effects with an IC50 value of approximately 30 µM after 48 hours of treatment.

Comparative Analysis

To understand the unique properties of 1-Chloro-1-(3-(difluoromethyl)-4-ethoxyphenyl)propan-2-one, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| 1-Chloro-1-(3-(difluoromethyl)-4-hydroxyphenyl)propan-2-one | Hydroxy group instead of ethoxy | Potentially different solubility and reactivity |

| 1-Chloro-1-(3-(difluoromethyl)-4-nitrophenyl)propan-2-one | Nitro group substitution | Altered electronic properties affecting biological activity |

| 1-Chloro-1-(3-(difluoromethyl)-4-methylthio)phenyl)propan-2-one | Methylthio group presence | Introduces sulfur, impacting chemical behavior |

The unique combination of functional groups in 1-Chloro-1-(3-(difluoromethyl)-4-ethoxyphenyl)propan-2-one confers distinct chemical reactivity and biological characteristics compared to its analogs .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities with analogous compounds:

Key Observations:

- Substituent Effects: The target compound’s 3-CF₂H and 4-OCH₂CH₃ groups introduce steric bulk and electron-withdrawing characteristics, which may reduce hydrogen-bonding capacity compared to methoxy (-OCH₃) or hydrazinylidene derivatives ().

- Crystallographic Trends: Analogous monoclinic systems (P2₁/c) are common in chlorinated ketones (e.g., 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one, ), suggesting similar packing motifs dominated by halogen bonds or C–H···O interactions. However, the absence of hydrazinylidene groups in the target compound may reduce N–H···O hydrogen bonding observed in derivatives like 1-chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.